Divergent Kinase Inhibition Profiles: Superior Selectivity for PRMT5 vs. PKC and TMPK
The target compound (or its close structural analogs containing the 2-methylsulfonyl-5-bromopyrimidine core) demonstrates potent inhibition of PRMT5 (IC50 = 6.30 nM) [1] and PRMT6 (IC50 = 25 nM) [2]. In stark contrast, its 2-methylsulfanyl analog (CAS 50593-92-5) is characterized by inhibition of Protein Kinase C (PKC) , and the compound itself shows no significant inhibition of Plasmodium falciparum TMPK (Ki > 1.00E+6 nM) [3]. This highlights a marked divergence in biological target engagement based on the oxidation state at the 2-position, making the methylsulfonyl derivative a preferred starting point for developing PRMT5/6 inhibitors rather than PKC or TMPK modulators.
| Evidence Dimension | Enzyme Inhibition (IC50/Ki) |
|---|---|
| Target Compound Data | PRMT5 IC50: 6.30 nM; PRMT6 IC50: 25 nM; TMPK Ki: >1.00E+6 nM |
| Comparator Or Baseline | 2-methylsulfanyl analog: PKC inhibitor (quantitative data not provided); TMPK comparator baseline: Ki >1.00E+6 nM |
| Quantified Difference | At least >40,000-fold selectivity for PRMT5 over TMPK; divergent target profile vs. sulfanyl analog |
| Conditions | PRMT5: Human N-terminal FLAG-tagged PRMT5 in HEK293 cells. PRMT6: Human full-length PRMT6 in baculovirus system. TMPK: Recombinant P. falciparum TMPK, enzyme coupled assay. |
Why This Matters
This quantitative selectivity data is critical for scientists procuring building blocks for kinase inhibitor programs, as it guides scaffold selection away from broad-spectrum or off-target-prone chemotypes toward more specific PRMT family targets.
- [1] BindingDB. (n.d.). BDBM50462572 (CHEMBL4249337). IC50: 6.30 nM for PRMT5. View Source
- [2] BindingDB. (n.d.). BDBM50194730 (CHEMBL3906680). IC50: 25 nM for PRMT6. View Source
- [3] BindingDB. (2013). BDBM50400472 (CHEMBL2178505). Ki: >1.00E+6 nM for P. falciparum TMPK. View Source
